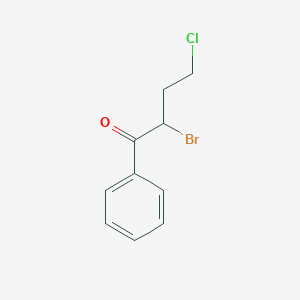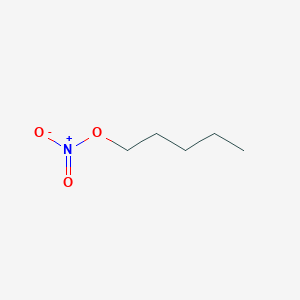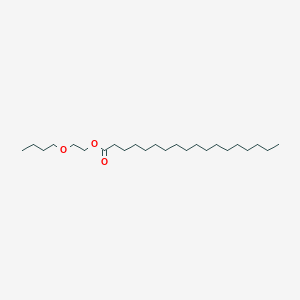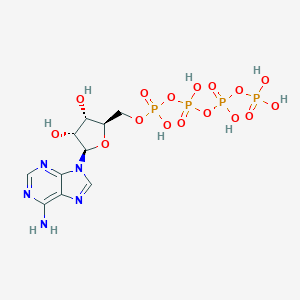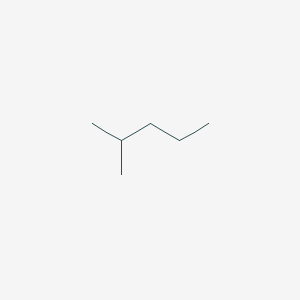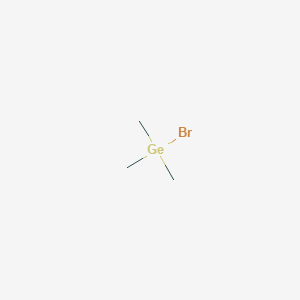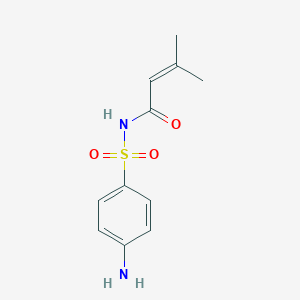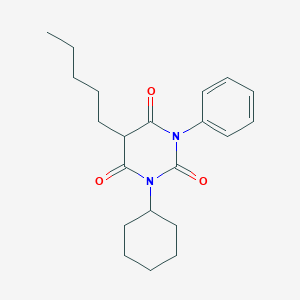
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid is a barbiturate derivative that has been extensively studied for its potential as a sedative and hypnotic agent. This compound has been synthesized using various methods and has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid involves binding to the GABA-A receptor and enhancing the activity of GABA. This results in increased inhibition of neuronal activity, leading to sedation and hypnotic effects. The compound also has anticonvulsant properties, making it a potential treatment for epilepsy.
Biochemical and Physiological Effects:
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been found to have a number of biochemical and physiological effects. It has been shown to decrease the activity of certain enzymes in the brain, including acetylcholinesterase and monoamine oxidase. It also has a depressant effect on the respiratory system, making it potentially dangerous in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid in lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the GABA-A receptor and the role of GABA in the brain. However, the compound is also known to be highly addictive and potentially lethal in high doses, which limits its usefulness in animal studies.
Orientations Futures
There are a number of future directions for research on 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased selectivity for certain GABA-A receptor subtypes. Another area of research is the use of the compound in combination with other drugs, such as benzodiazepines, to enhance its sedative and hypnotic effects. Finally, research on the long-term effects of the compound on the brain and other organs is needed to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been achieved using a variety of methods, including the reaction of cyclohexanone, pentanal, and phenylurea in the presence of a base. Other methods involve the reaction of cyclohexanone with pentanal and then reacting the resulting product with urea and phenylacetic acid. These methods have been optimized to yield high purity and high yields of the compound.
Applications De Recherche Scientifique
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid has been extensively studied for its sedative and hypnotic properties. It has been found to have a unique mechanism of action that involves binding to the GABA-A receptor and enhancing the activity of GABA, the major inhibitory neurotransmitter in the brain. This makes it a promising candidate for the treatment of anxiety, insomnia, and other sleep disorders.
Propriétés
Numéro CAS |
1051-12-3 |
|---|---|
Nom du produit |
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid |
Formule moléculaire |
C21H28N2O3 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
1-cyclohexyl-5-pentyl-3-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H28N2O3/c1-2-3-6-15-18-19(24)22(16-11-7-4-8-12-16)21(26)23(20(18)25)17-13-9-5-10-14-17/h4,7-8,11-12,17-18H,2-3,5-6,9-10,13-15H2,1H3 |
Clé InChI |
LNEBZBLNLNQKSU-UHFFFAOYSA-N |
SMILES |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
SMILES canonique |
CCCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Synonymes |
1-Cyclohexyl-5-pentyl-3-phenylbarbituric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



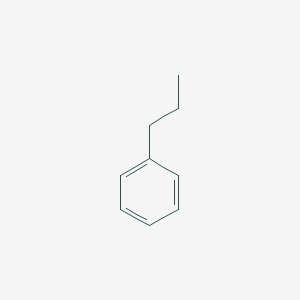

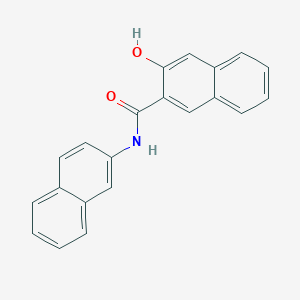
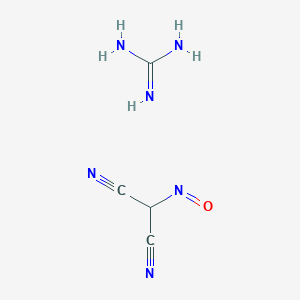
![1-Oxa-8-azaspiro[4.5]decane](/img/structure/B89799.png)

